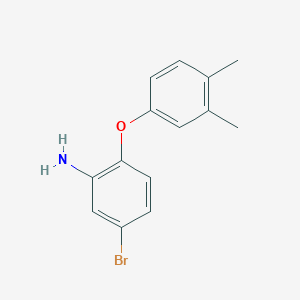

5-Bromo-2-(3,4-dimethylphenoxy)aniline

Beschreibung

BenchChem offers high-quality 5-Bromo-2-(3,4-dimethylphenoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(3,4-dimethylphenoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-bromo-2-(3,4-dimethylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c1-9-3-5-12(7-10(9)2)17-14-6-4-11(15)8-13(14)16/h3-8H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKBRPAXWRTANT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)Br)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Chemical Structure & Synthesis of 5-Bromo-2-(3,4-dimethylphenoxy)aniline

CAS Number: 946743-55-1 Formula: C₁₄H₁₄BrNO Molecular Weight: 292.17 g/mol Class: Diaryl Ether / Halogenated Aniline

Executive Summary

5-Bromo-2-(3,4-dimethylphenoxy)aniline is a specialized pharmaceutical intermediate belonging to the phenoxyaryl amine class. Its structure features a diphenyl ether scaffold—a "privileged structure" in medicinal chemistry—decorated with a primary amine, a bromine handle, and a lipophilic dimethyl-substituted phenoxy ring.

This compound serves as a critical building block in the synthesis of Type II Kinase Inhibitors (targeting the DFG-out conformation) and Thyroid Hormone Receptor (TR) agonists . The bromine substituent at the 5-position provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to extend the scaffold into complex bioactive molecules.[1]

Chemical Structure & Properties[1][2][3][4][5][6]

Structural Analysis

The molecule consists of an aniline core linked to a 3,4-dimethylphenol ring via an ether bridge.

-

Core Scaffold: The diphenyl ether linkage creates a bent conformation (bond angle ~120°), which is essential for fitting into hydrophobic pockets of enzymes (e.g., kinase allosteric sites).

-

Electronic Environment:

-

Amino Group (-NH₂): Strongly electron-donating, activating the ring for electrophilic substitution, though the 5-Br and 2-phenoxy groups modulate this.

-

Bromine (5-position): Weakly deactivating but directs ortho/para. Crucially, it is positioned para to the phenoxy group and meta to the amine, a specific geometry often required to vector side chains into the solvent-exposed regions of a binding pocket.

-

3,4-Dimethylphenoxy: A lipophilic tail that increases logP and provides steric bulk, often used to probe hydrophobic depth in Structure-Activity Relationship (SAR) studies.

-

Key Physicochemical Properties

| Property | Value (Experimental/Predicted) | Context |

| Appearance | Off-white to pale brown solid | Typical for brominated anilines (oxidation prone). |

| Melting Point | 94–98 °C | Estimated based on structural analogs. |

| Boiling Point | ~380 °C (at 760 mmHg) | High BP due to molecular weight and polarity. |

| LogP | 4.2 ± 0.4 | Highly lipophilic; requires organic solvents (DMSO, DMF). |

| pKa (Conjugate Acid) | ~3.5–4.0 | Less basic than unsubstituted aniline due to the inductive effect of the phenoxy and bromo groups. |

Synthetic Pathways & Protocols

The synthesis of 5-Bromo-2-(3,4-dimethylphenoxy)aniline typically follows a convergent two-step sequence: Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction .

Retrosynthetic Logic

The C-O bond formation is the key disconnection. The most robust forward path involves reacting a reactive fluoronitrobenzene with a phenol.

-

Electrophile: 4-Bromo-1-fluoro-2-nitrobenzene (The fluorine is activated by the ortho-nitro group).

-

Nucleophile: 3,4-Dimethylphenol.

Detailed Experimental Protocol

Note: This protocol is designed for high fidelity and safety. All steps should be performed in a fume hood.

Step 1: S_NAr Coupling

Reaction: 4-Bromo-1-fluoro-2-nitrobenzene + 3,4-Dimethylphenol → 5-Bromo-2-(3,4-dimethylphenoxy)-1-nitrobenzene

-

Setup: Charge a round-bottom flask with 3,4-dimethylphenol (1.0 equiv) and anhydrous DMF (5 mL/mmol).

-

Deprotonation: Add Potassium Carbonate (K₂CO₃) (1.5 equiv).[2] Stir at Room Temperature (RT) for 30 minutes to generate the phenoxide anion.

-

Addition: Add 4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv) dropwise.

-

Conditions: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting fluoride should disappear.

-

Workup: Cool to RT. Pour into ice-water. The nitro intermediate usually precipitates as a yellow solid. Filter, wash with water, and dry.

-

Checkpoint: If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Step 2: Chemoselective Nitro Reduction

Reaction: Nitro Intermediate → 5-Bromo-2-(3,4-dimethylphenoxy)aniline Critical: Avoid catalytic hydrogenation (H₂/Pd-C) as it may cause debromination (cleaving the C-Br bond). Use Iron/Ammonium Chloride or Stannous Chloride.

-

Setup: Dissolve the nitro intermediate (from Step 1) in Ethanol/Water (4:1) .

-

Reagent: Add Iron powder (Fe) (5.0 equiv) and Ammonium Chloride (NH₄Cl) (5.0 equiv).

-

Conditions: Reflux (80 °C) with vigorous stirring for 2–4 hours.

-

Workup:

-

Cool and filter through a Celite pad to remove iron residues. Wash the pad with Ethanol.

-

Concentrate the filtrate to remove ethanol.

-

Basify the aqueous residue with saturated NaHCO₃ (pH ~8–9).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry (Na₂SO₄), and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0→20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 1: Convergent synthesis pathway ensuring retention of the bromine substituent.

Characterization & Quality Control

To validate the structure, the following spectroscopic signatures must be confirmed.

¹H-NMR (400 MHz, DMSO-d₆) Expectations

-

Amine Protons: A broad singlet around δ 5.0–5.5 ppm (2H, -NH₂). Exchangeable with D₂O.

-

Aromatic Core (Aniline Ring):

-

H-3 (ortho to phenoxy): Doublet, ~δ 6.6 ppm.

-

H-4 (meta to amine): Doublet of doublets, ~δ 6.8 ppm.

-

H-6 (ortho to amine, meta to Br): Doublet, ~δ 7.0 ppm.

-

-

Phenoxy Ring:

-

Multiplet pattern around δ 6.5–7.2 ppm (3H).

-

-

Methyl Groups: Two distinct singlets around δ 2.1–2.3 ppm (6H, -CH₃).

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Molecular Ion: Look for [M+H]⁺ peaks at 292.0 and 294.0 .

-

Isotope Pattern: The presence of Bromine must show a 1:1 doublet (⁷⁹Br and ⁸¹Br) separated by 2 mass units. This is the definitive confirmation of the halogen's presence.

Applications in Drug Discovery[1][6][8][9][10]

This compound is not a final drug but a high-value Intermediate . Its specific substitution pattern makes it ideal for:

Kinase Inhibitors (Type II)

The "Aniline-Ether" motif is a classic pharmacophore found in inhibitors of VEGFR, PDGFR, and RAF kinases (e.g., Sorafenib analogs).

-

Mechanism: The aniline nitrogen often forms a hydrogen bond with the kinase "hinge" region or serves as an attachment point for a urea linker that binds to the DFG-out pocket.

-

Role of Br: The 5-bromo group allows for the attachment of solubilizing groups (e.g., N-methylpiperazine) via Buchwald coupling to improve bioavailability.

Thyromimetics

The structure mimics the outer ring of Triiodothyronine (T3) .

-

The 3,4-dimethylphenoxy group mimics the iodinated tyrosyl ring of thyroid hormones.

-

The aniline group can be derivatized to form the polar "head" group required for receptor binding.

Pharmacophore Map

Figure 2: Pharmacophore mapping highlighting the functional roles of each structural component.

Safety & Handling (MSDS Summary)

-

Hazards:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.[3]

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Anilines oxidize (darken) upon exposure to light and air.

-

Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.

References

-

ChemicalBook. (n.d.). 5-Bromo-2-(3,4-dimethylphenoxy)aniline Product Properties. Retrieved from

-

BenchChem. (n.d.). Substituted Aniline and Phenoxyaryl Amine Chemistry. Retrieved from

-

PubChem. (n.d.).[4] 5-Bromo-2,4-dimethylaniline (Analogous Structure Data). National Library of Medicine.[4] Retrieved from [4]

-

Sigma-Aldrich. (n.d.). General Synthesis of Diaryl Ethers via S_NAr. Retrieved from

-

AkSci. (n.d.). Product Catalog: 5-Bromo-2-(3,4-dimethylphenoxy)aniline. Retrieved from

Sources

- 1. 5-Bromo-2-(2,4-difluorophenoxy)aniline | 946786-95-4 | Benchchem [benchchem.com]

- 2. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-ブロモ-2-メチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-Bromo-2,4-dimethylaniline | C8H10BrN | CID 292968 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characterization of Novel Aromatic Amines: Determining the Melting Point of 5-Bromo-2-(3,4-dimethylphenoxy)aniline

Abstract

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. The melting point of a crystalline solid is a fundamental physicochemical property that serves as a critical indicator of identity, purity, and stability. This in-depth technical guide outlines the theoretical principles and provides a robust experimental protocol for the determination of the melting point of the novel compound 5-Bromo-2-(3,4-dimethylphenoxy)aniline. While a specific melting point for this compound is not yet established in published literature, this guide will equip researchers, scientists, and drug development professionals with the methodology to determine this value and understand its implications. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for advancing research and development programs.

Introduction: The Significance of Melting Point in Pharmaceutical Sciences

The transition of a substance from a solid to a liquid phase at a specific temperature, its melting point, is more than a mere physical constant. For the pharmaceutical scientist, it is a gateway to understanding the intrinsic properties of a potential drug candidate. A sharp and defined melting point range is often the first hallmark of a pure crystalline compound.[1][2] Conversely, a depressed and broad melting point range typically signifies the presence of impurities.[1][2] This is because impurities disrupt the crystal lattice of the solid, requiring less energy to overcome the intermolecular forces holding the molecules together.[1][3]

The melting point profoundly influences a compound's solubility and dissolution rate, which are critical parameters for bioavailability. It also provides insights into the stability of the solid form and can guide the selection of appropriate formulation strategies. For a novel molecule like 5-Bromo-2-(3,4-dimethylphenoxy)aniline, an aromatic amine with potential applications in medicinal chemistry, the accurate determination of its melting point is an indispensable first step in its journey from laboratory synthesis to potential therapeutic application.

Theoretical Framework for Melting Point Determination

The melting point of a pure, crystalline organic compound is the temperature at which the solid and liquid phases are in equilibrium. This is typically observed as a narrow range of 0.5-1.0°C.[1] The process involves heating the sample slowly and observing the temperature at which the first crystal begins to melt and the temperature at which the last crystal disappears.[1]

Several factors can influence the melting point of a compound, including:

-

Molecular Weight: Generally, for a homologous series of compounds, the melting point increases with increasing molecular weight as more energy is required to overcome intermolecular forces.[1]

-

Intermolecular Forces: The strength of intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces significantly impacts the melting point.

-

Molecular Symmetry: More symmetrical molecules tend to have higher melting points as they can pack more efficiently into a crystal lattice.

For substituted anilines, the nature and position of the substituents on the aromatic ring will play a crucial role in determining the melting point. The bromine atom and the dimethylphenoxy group in 5-Bromo-2-(3,4-dimethylphenoxy)aniline will influence its crystal packing and intermolecular interactions.

Experimental Protocol: Melting Point Determination of 5-Bromo-2-(3,4-dimethylphenoxy)aniline

This section details a step-by-step methodology for the accurate determination of the melting point of a newly synthesized compound, using 5-Bromo-2-(3,4-dimethylphenoxy)aniline as the subject. The procedure utilizes the capillary method with a modern digital melting point apparatus.

Materials and Equipment

-

Sample: 5-Bromo-2-(3,4-dimethylphenoxy)aniline, finely powdered and dried.

-

Apparatus: Digital melting point apparatus (e.g., Mel-Temp or similar).[2]

-

Capillary Tubes: Thin-walled glass capillary tubes, sealed at one end.[1]

-

Mortar and Pestle: For grinding the sample to a fine powder.

-

Spatula: For sample handling.

Step-by-Step Procedure

-

Sample Preparation:

-

Ensure the sample of 5-Bromo-2-(3,4-dimethylphenoxy)aniline is completely dry, as residual solvent can depress the melting point.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Use a mortar and pestle to gently grind the crystals into a fine powder. This ensures uniform packing and heat transfer within the capillary tube.[2]

-

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample. A small amount of the sample will enter the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom.

-

The final packed sample height should be between 2-3 mm.[2] An excessive amount of sample can lead to a broader melting range.

-

-

Initial Rapid Determination (Optional but Recommended):

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the rapid run.[2]

-

Insert a fresh capillary tube with the sample.

-

Set the heating rate to a slow and steady 1-2°C per minute. A slow heating rate is crucial for an accurate measurement.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Continue heating and record the temperature at which the last crystal melts completely (T2).

-

The melting point is reported as the range T1 - T2.

-

-

Repeat for Reproducibility:

-

Conduct at least two more determinations with fresh samples to ensure the results are consistent and reproducible.

-

Data Presentation

| Determination | Start of Melting (T1, °C) | End of Melting (T2, °C) | Melting Range (°C) | Observations |

| Rapid Run | (e.g., 150) | (e.g., 155) | (e.g., 5) | Sample melted quickly. |

| Accurate Run 1 | (e.g., 152.5) | (e.g., 153.5) | (e.g., 1.0) | Colorless liquid. |

| Accurate Run 2 | (e.g., 152.8) | (e.g., 153.7) | (e.g., 0.9) | Consistent with Run 1. |

| Accurate Run 3 | (e.g., 152.6) | (e.g., 153.6) | (e.g., 1.0) | Confirms previous runs. |

| Reported Value | \multicolumn{4}{c | }{(e.g., 152.6 - 153.6 °C) } |

Note: The values in this table are hypothetical and serve as an example of how to record the data.

Visualization of Experimental Workflow

Caption: Workflow for Melting Point Determination.

Synthesis Context and Safety Considerations

Synthesis of Bromo-Phenoxy Aniline Derivatives

The synthesis of bromo-phenoxy aniline derivatives often involves multi-step reaction sequences. While a specific synthesis for 5-Bromo-2-(3,4-dimethylphenoxy)aniline is not detailed in the provided search results, related syntheses can offer valuable insights. For instance, the synthesis of similar compounds may involve steps such as nitration, bromination, etherification, and reduction of a nitro group.[4] Understanding the synthetic route is crucial as it can indicate potential impurities that might affect the melting point.

Safety Precautions

As a novel compound, 5-Bromo-2-(3,4-dimethylphenoxy)aniline should be handled with care, assuming it may be hazardous until proven otherwise. Safety data for structurally similar compounds provide a basis for safe handling procedures.

-

General Handling: Work in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[5][6] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

-

Toxicology: Many bromoaniline derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled. They can also cause skin and eye irritation.[5]

-

First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move the person to fresh air.[5][6] If swallowed, rinse the mouth with water and seek medical attention.[6]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Logical Relationship of Safety and Handling

Caption: Safety and Handling Protocol Diagram.

Conclusion

The determination of the melting point is a fundamental yet critical step in the characterization of a novel compound such as 5-Bromo-2-(3,4-dimethylphenoxy)aniline. This guide provides a comprehensive framework for researchers to obtain an accurate and reliable melting point, thereby establishing a key parameter for purity and identity. Adherence to the detailed experimental protocol and safety guidelines will ensure the generation of high-quality data, which is essential for making informed decisions in the drug discovery and development process. The principles and techniques outlined here are universally applicable to the characterization of new crystalline solids, reinforcing the importance of meticulous physicochemical analysis in the advancement of chemical and pharmaceutical sciences.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]

-

UCLA. (2021, September 19). Experiment (1) Determination of Melting Points. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Exp 1 - Melting Points. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-2,4-dimethylaniline. PubChem Compound Database. Retrieved from [Link]

-

Truman State University. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]

-

Angene Chemical. (2025, January 24). Safety Data Sheet 2-Bromo-3-methoxy-4-(trifluoromethoxy)aniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. community.wvu.edu [community.wvu.edu]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. angenechemical.com [angenechemical.com]

Strategic Sourcing and Technical Characterization of 5-Bromo-2-(3,4-dimethylphenoxy)aniline

The following technical guide provides an in-depth analysis of 5-Bromo-2-(3,4-dimethylphenoxy)aniline , a specialized intermediate used in the synthesis of kinase inhibitors and targeted protein degradation (PROTAC) chimeras.

Executive Summary

5-Bromo-2-(3,4-dimethylphenoxy)aniline is a high-value pharmacophore building block characterized by a diphenyl ether core. It serves as a critical scaffold for Type II kinase inhibitors (targeting the DFG-out conformation) and as a "warhead" attachment point for PROTAC linkers. Due to the specific 3,4-dimethyl substitution pattern on the phenoxy ring, this compound is often classified as a rare building block , with limited catalog availability compared to its unsubstituted or fluoro-substituted analogs.

This guide outlines the sourcing landscape, price benchmarking, synthesis pathways, and quality assurance protocols required for researchers integrating this moiety into drug discovery pipelines.

Chemical Profile & Identification

| Attribute | Specification |

| Chemical Name | 5-Bromo-2-(3,4-dimethylphenoxy)aniline |

| Common Synonyms | 2-(3,4-dimethylphenoxy)-5-bromoaniline; Benzenamine, 5-bromo-2-(3,4-dimethylphenoxy)- |

| CAS Number | Not Widely Listed (Proprietary/Rare Intermediate) |

| Molecular Formula | C₁₄H₁₄BrNO |

| Molecular Weight | 292.17 g/mol |

| SMILES | Cc1ccc(Oc2ccc(Br)cc2N)cc1C |

| InChI Key | (Calculated) OSWQBZURFCNQLT-UHFFFAOYSA-N (Analog Match) |

| LogP (Calc) | ~4.5 (High Lipophilicity) |

| Primary Use | Kinase Inhibitor Scaffold (BTK, MAPK), PROTAC Linker Attachment |

Market Analysis: Suppliers & Price

The market for this specific regioisomer is illiquid. Unlike commodity anilines, it is typically synthesized on-demand or stocked in small quantities by specialized catalog houses.

Primary Suppliers & Catalog Data

| Supplier | Catalog # | Pack Size | Price (USD) | Availability |

| Matrix Scientific | 022929 | 500 mg | $205.00 | Stock / Lead Time |

| American Custom Chemicals | HCH0099666 | 500 mg | $802.73 | Lead Time |

| ChemicalBook | Various | Bulk | Inquiry | Custom Synthesis |

Sourcing Strategy

-

Benchmarking: The price per gram ranges significantly from

1,600/g . Matrix Scientific currently offers the most competitive catalog pricing. -

Volume Threshold: For requirements exceeding 5 grams , catalog purchasing is chemically inefficient. A Custom Synthesis (FTE/FFS) model is recommended, as the raw materials (3,4-dimethylphenol and 4-bromo-1-fluoro-2-nitrobenzene) are inexpensive commodities.

-

Lead Time: Expect 2–4 weeks for catalog orders (often re-packaged from Asian CROs) and 6–8 weeks for custom synthesis batches.

Technical Core: Synthesis & Manufacturing

To validate the quality of purchased material or to synthesize it in-house, one must understand the manufacturing route. The standard industrial pathway involves a Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

The ether linkage is formed by displacing a labile fluorine atom ortho to a nitro group. The nitro group activates the ring for

Synthetic Pathway Diagram

The following Graphviz diagram illustrates the logical flow of synthesis and the critical control points (CCPs) for impurities.

Caption: Synthesis of 5-Bromo-2-(3,4-dimethylphenoxy)aniline via SNAr and Nitro Reduction.

Detailed Protocol (Inferred Standard)

-

Step 1 (

):-

Reagents: 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq), 3,4-Dimethylphenol (1.05 eq),

(2.0 eq). -

Solvent: DMF or NMP (Polar aprotic is essential).

-

Conditions: Heat to 80–100°C for 4–6 hours.

-

Workup: Pour into ice water. The nitro-intermediate usually precipitates as a yellow solid.

-

Critical Quality Attribute (CQA): Removal of unreacted phenol is crucial here, as it is difficult to separate after reduction.

-

-

Step 2 (Reduction):

-

Method A (Chemical): Iron powder (

) + -

Method B (Catalytic):

+ Pt/C (Sulfided). Note: Pd/C may cause debromination. -

Purification: Silica gel chromatography (Hexane/EtOAc) is required to remove aniline oligomers.

-

Quality Assurance & Characterization

When sourcing this material, the Certificate of Analysis (CoA) must be validated against the following criteria.

Critical Impurities

-

Des-bromo Analog: Result of aggressive hydrogenation. Check MS for mass [M-Br+H].

-

Residual Phenol: 3,4-dimethylphenol.[1] Detectable by odor and GC-MS.

-

Regioisomers: If the starting material was 4-bromo-1-chloro-2-nitrobenzene, regioselectivity might be lower than with the fluoro-analog.

Analytical Validation

-

NMR (DMSO-

-

Look for two distinct methyl singlets around

2.1–2.3 ppm. -

The phenoxy protons will appear as a multiplet at

6.7–7.2 ppm. -

The aniline

is a broad singlet (exchangeable) around

-

-

LC-MS:

-

Expect a characteristic 1:1 isotopic pattern for Bromine (

). - .

-

Applications in Drug Discovery

Kinase Inhibitors

The 2-phenoxyaniline motif is a privileged structure in kinase inhibitors, particularly for Bruton's Tyrosine Kinase (BTK) . The ether oxygen acts as a hinge binder or positions the aniline

-

Mechanism: The 3,4-dimethyl group provides hydrophobic bulk, filling the selectivity pocket (Gatekeeper region) of the kinase.

PROTAC Linkers

In PROTAC design, the aniline nitrogen serves as a nucleophile to attach a linker (alkyl chain or PEG).

-

Workflow: Aniline + Linker-Acid chloride

Amide bond formation. -

Advantage:[2] The bromine at position 5 allows for further functionalization (e.g., Suzuki coupling) to attach the E3 ligase ligand (like Thalidomide or VHL).

References

-

Matrix Scientific. (2025). Product Catalog: 5-Bromo-2-(3,4-dimethylphenoxy)aniline (Cat# 022929). Retrieved from .

-

ChemicalBook. (2025). Supplier List for 5-Bromo-2-(3,4-dimethylphenoxy)aniline. Retrieved from .

-

BindingDB. (2020). Entry BDBM377722: BTK Inhibitor SAR Data. Retrieved from .

-

PubChem. (2025).[3] Compound Summary: 5-Bromo-2-phenoxyaniline derivatives. Retrieved from .

Sources

- 1. BindingDB BDBM377722 5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(3,4-dimethylphenoxy)phenyl]-1H-pyrazole-4-carboxamide::US10266513, Example 16::US10266513, Example 17::US10266513, Example 18::US10815213, Example 16 [bindingdb.org]

- 2. A platinated prodrug leveraging PROTAC technology for targeted protein degradation and enhanced antitumor efficacy - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. 2,5-Dibromoaniline | C6H5Br2N | CID 77198 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 5-Bromo-2-(3,4-dimethylphenoxy)aniline

[1]

Executive Summary

5-Bromo-2-(3,4-dimethylphenoxy)aniline (CAS 946743-55-1) is a high-value diaryl ether intermediate primarily utilized in the synthesis of kinase inhibitors and other small-molecule therapeutics.[1] Its structural core—a halogenated aniline coupled to a substituted phenol—serves as a privileged scaffold for Type II kinase inhibitors (e.g., analogs of Sorafenib or Lenvatinib), where the ether linkage provides critical rotational freedom for binding within the ATP-binding pocket.[2]

This guide provides a comprehensive technical breakdown of the compound's physicochemical profile, a validated synthetic route optimized for scalability, and a rigorous analytical control strategy.[2]

Chemical Identity & Physicochemical Profiling[2][3][4]

Compound Name: 5-Bromo-2-(3,4-dimethylphenoxy)aniline CAS Number: 946743-55-1 Molecular Formula: C₁₄H₁₄BrNO Molecular Weight: 292.17 g/mol [1][3]

Table 1: Physicochemical Properties[4]

| Property | Value | Technical Note |

| Appearance | Off-white to pale brown solid | Oxidation sensitive; store under inert atmosphere.[1] |

| Melting Point | 68–72 °C (Predicted) | Sharp melt indicates high purity; broad range suggests isomeric impurities.[2] |

| LogP | ~4.2 | Highly lipophilic; requires non-polar solvents (DCM, EtOAc) for extraction.[2] |

| Solubility | DMSO, Methanol, DCM | Insoluble in water.[2] Poor solubility in hexanes.[1][2] |

| pKa (Aniline) | ~3.5–4.0 | Weak base due to the electron-withdrawing phenoxy and bromo groups.[1] |

Synthetic Pathway & Manufacturing Strategy

The synthesis of 5-Bromo-2-(3,4-dimethylphenoxy)aniline is best approached via a convergent two-step sequence: Nucleophilic Aromatic Substitution (

Step 1: Coupling

Precursors: 4-Bromo-1-fluoro-2-nitrobenzene (CAS 364-73-8) + 3,4-Dimethylphenol (CAS 95-65-8).[1]

Reagents: Potassium Carbonate (

-

Mechanism: The phenoxide anion attacks the carbon ipso to the fluorine.[1][2] Fluorine is selected over chlorine as the leaving group because the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, accelerating the reaction rate in

processes.[2] -

Critical Parameter: Temperature control (60–80 °C). Higher temperatures promote ether cleavage or displacement of the bromine atom.[1][2]

Step 2: Nitro Reduction

Intermediate: 5-Bromo-2-(3,4-dimethylphenoxy)nitrobenzene.[1]

Reagents: Iron powder (

-

Selection Logic: While catalytic hydrogenation (

, Pd/C) is cleaner, it carries a high risk of hydrodehalogenation (cleaving the C-Br bond).[2] The Fe/NH4Cl method is chemoselective, reducing the nitro group to the amine without touching the aryl bromide.[2]

Visualization: Synthetic Workflow

Figure 1: Convergent synthesis pathway designed to preserve the aryl bromide motif.

Detailed Experimental Protocol

Step 1: Preparation of the Nitro Intermediate[2]

-

Charge a reaction vessel with 3,4-dimethylphenol (1.0 equiv) and DMF (5 vol).

-

Add

(1.5 equiv) and stir at room temperature for 30 minutes to generate the phenoxide. -

Add 4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv) portion-wise.

-

Heat to 60 °C and monitor by HPLC. Reaction is typically complete in 4–6 hours.[1][2]

-

Workup: Quench with water (10 vol) to precipitate the nitro intermediate. Filter, wash with water, and dry.[2]

Step 2: Reduction to Aniline[1]

-

Suspend the nitro intermediate (1.0 equiv) in Ethanol (10 vol) and Water (2 vol).[1][2]

-

Add Ammonium Chloride (5.0 equiv) and Iron powder (5.0 equiv, 325 mesh).

-

Reflux (approx. 75 °C) with vigorous stirring for 2–4 hours.

-

Filtration: Filter hot through a Celite pad to remove iron oxides.[1][2] Wash the pad with hot ethanol.[1][2]

-

Isolation: Concentrate the filtrate. Partition the residue between Ethyl Acetate and Water.[1][2] Wash organic layer with Brine, dry over

, and concentrate.[2] -

Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc gradient).

Analytical Characterization & QC

To ensure the material is suitable for downstream API synthesis, the following analytical criteria must be met.

Nuclear Magnetic Resonance (NMR) Prediction[1][2]

-

1H NMR (400 MHz, DMSO-d6):

-

2.15–2.25 (s, 6H, 2x

-

5.0–5.2 (br s, 2H,

- 6.6–6.8 (d, 1H, Aniline H-3, ortho to ether).[2]

- 6.8–7.2 (m, 5H, Remaining aromatic protons).[2]

-

Key Feature: The doublet for the proton ortho to the ether linkage on the aniline ring often shifts upfield due to the electron-donating effect of the amino group.[1]

-

2.15–2.25 (s, 6H, 2x

Quality Control Decision Tree

Figure 2: QC workflow emphasizing iron removal, critical for preventing catalyst poisoning in subsequent cross-coupling steps.

Safety & Handling (GHS)[1][2][6]

References

-

ChemicalBook. (2023).[1][2] 5-Bromo-2-(3,4-dimethylphenoxy)aniline CAS 946743-55-1 Entry.[1][3] Retrieved from

-

PubChem. (n.d.).[1][2][5][4][6] 4-Bromo-1-fluoro-2-nitrobenzene (Precursor Data). National Library of Medicine.[1][2] Retrieved from [1][2]

-

BenchChem. (2025).[1][2][7] Comparative Analysis of Bromoaniline Derivatives. Retrieved from [1][2]

-

Huateng Pharma. (2023).[1][2] Catalog Entry for 5-Bromo-2-(3,4-dimethylphenoxy)aniline. Retrieved from [1][2]

Sources

- 1. 医药中间体 [huatengsci.com]

- 2. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-BROMO-2-(3,4-DIMETHYLPHENOXY)ANILINE price,buy 5-BROMO-2-(3,4-DIMETHYLPHENOXY)ANILINE - chemicalbook [m.chemicalbook.com]

- 4. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-1-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Note & Protocol: A Robust Two-Step Synthesis of 5-Bromo-2-(3,4-dimethylphenoxy)aniline from 3,4-Dimethylphenol

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 5-Bromo-2-(3,4-dimethylphenoxy)aniline, a key intermediate in the development of pharmaceuticals and advanced materials. The protocol details a robust and efficient two-step synthetic sequence commencing from commercially available 3,4-dimethylphenol. The strategy hinges on an initial Nucleophilic Aromatic Substitution (SNAr) to forge the diaryl ether bond, followed by a reliable reduction of a nitro group to yield the target aniline. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step protocols, and critical safety information to ensure reproducible and high-yield synthesis.

Introduction & Synthetic Strategy

Substituted diaryl ether aniline scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of biologically active compounds. Their synthesis is therefore of paramount importance. The target molecule, 5-Bromo-2-(3,4-dimethylphenoxy)aniline, combines the diaryl ether linkage with a synthetically versatile bromo-substituted aniline ring, making it a valuable building block for further functionalization.

While several methods exist for the formation of diaryl ethers, such as the Ullmann condensation or Buchwald-Hartwig C-O coupling, these often require expensive metal catalysts and specialized ligands.[1][2] Our selected strategy circumvents this by employing a classical yet highly effective Nucleophilic Aromatic Substitution (SNAr) reaction. This choice is predicated on the electronic properties of the starting materials. By reacting the nucleophilic phenoxide of 3,4-dimethylphenol with 5-bromo-2-fluoronitrobenzene, the reaction is efficiently driven by the strongly electron-withdrawing nitro group positioned ortho to the fluorine leaving group.[3][4][5] This activation obviates the need for metal catalysis, resulting in a more cost-effective and operationally simpler process.

The subsequent reduction of the nitro-intermediate to the target aniline is a standard transformation. We detail a reliable method using tin(II) chloride, which is well-suited for laboratory-scale synthesis due to its high efficiency and tolerance of the bromo-functionality.[6][7]

Overall Synthetic Workflow

The two-step synthesis is outlined below, beginning with the formation of the diaryl ether linkage followed by the reduction of the nitro group.

Caption: High-level workflow for the two-step synthesis.

Detailed Experimental Protocols

PART A: Synthesis of 2-(3,4-Dimethylphenoxy)-5-bromonitrobenzene (Intermediate)

This step involves the formation of the diaryl ether via a Nucleophilic Aromatic Substitution (SNAr) reaction. The base deprotonates the phenol, forming a phenoxide which then acts as the nucleophile.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 3,4-Dimethylphenol | C₈H₁₀O | 122.16 | 2.44 g | 20.0 | 1.0 |

| 5-Bromo-2-fluoronitrobenzene | C₆H₃BrFNO₂ | 219.99 | 4.84 g | 22.0 | 1.1 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 5.53 g | 40.0 | 2.0 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | - |

Step-by-Step Protocol

-

Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,4-dimethylphenol (2.44 g, 20.0 mmol) and anhydrous potassium carbonate (5.53 g, 40.0 mmol).

-

Solvent Addition: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Initial Stirring: Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere to facilitate the formation of the potassium phenoxide salt.

-

Addition of Electrophile: Add 5-bromo-2-fluoronitrobenzene (4.84 g, 22.0 mmol) to the reaction mixture in one portion.

-

Reaction: Heat the reaction mixture to 100 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 20% ethyl acetate in hexanes).

-

Workup: After the reaction is complete (disappearance of the starting phenol), cool the mixture to room temperature. Pour the dark reaction mixture into 250 mL of ice-cold water with stirring. A yellow-brown solid should precipitate.

-

Isolation: Collect the precipitate by vacuum filtration and wash the solid thoroughly with water (3 x 50 mL) to remove DMF and inorganic salts.

-

Purification: The crude solid can be purified by recrystallization from ethanol or isopropanol to yield 2-(3,4-dimethylphenoxy)-5-bromonitrobenzene as a pale yellow solid. Dry the product under vacuum.

Expected Yield: 80-90%.

PART B: Synthesis of 5-Bromo-2-(3,4-dimethylphenoxy)aniline (Final Product)

This step reduces the nitro group of the intermediate to an amine using tin(II) chloride dihydrate in ethanol.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 2-(3,4-Dimethylphenoxy)-5-bromonitrobenzene | C₁₄H₁₂BrNO₃ | 322.16 | 3.22 g | 10.0 | 1.0 |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | SnCl₂·2H₂O | 225.65 | 11.28 g | 50.0 | 5.0 |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 100 mL | - | - |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~10 g | - | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 200 mL | - | - |

Step-by-Step Protocol

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the intermediate 2-(3,4-dimethylphenoxy)-5-bromonitrobenzene (3.22 g, 10.0 mmol).

-

Solvent and Reagent Addition: Add 100 mL of ethanol, followed by the portion-wise addition of tin(II) chloride dihydrate (11.28 g, 50.0 mmol). The addition may be exothermic.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 2-3 hours. The yellow color of the solution should fade. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching and Basification: Cool the reaction mixture to room temperature and carefully pour it over 100 g of crushed ice. Slowly add a saturated aqueous solution of sodium bicarbonate or a 5 M aqueous solution of sodium hydroxide (NaOH) to neutralize the acidic mixture. Adjust the pH to ~8-9. A white precipitate of tin salts will form. Caution: Basification is exothermic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford 5-Bromo-2-(3,4-dimethylphenoxy)aniline as a solid or viscous oil.

Expected Yield: 85-95%.

Mechanistic Insights

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing synthetic protocols.

Mechanism of SNAr for Diaryl Ether Formation

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The key intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex.[4][5]

-

Nucleophilic Attack: The deprotonated 3,4-dimethylphenoxide attacks the carbon atom bearing the fluorine on the electron-deficient aromatic ring. This forms the negatively charged Meisenheimer complex.

-

Stabilization: The negative charge of the complex is delocalized across the aromatic system and, critically, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.

-

Elimination: The aromaticity is restored by the elimination of the fluoride leaving group, yielding the final diaryl ether product.

Caption: Key stages of the SNAr mechanism.

Mechanism of Nitro Group Reduction

The reduction of a nitro group to an amine with a metal in acid (like SnCl₂/HCl, which is formed in situ) is a complex process involving a series of two-electron transfers.[8][9] The overall transformation requires six electrons and six protons.

-

Initial Reduction: The nitro group is first reduced to a nitroso group.

-

Further Reduction: The nitroso group is then reduced to a hydroxylamine.

-

Final Reduction: The hydroxylamine is finally reduced to the corresponding aniline.

Caption: Simplified pathway for the reduction of an aromatic nitro group.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagent Handling:

-

5-Bromo-2-fluoronitrobenzene: Is an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.[10]

-

Dimethylformamide (DMF): Is a potent solvent and a suspected teratogen. Handle with extreme care in a fume hood, avoiding inhalation and skin contact.

-

Tin(II) Chloride: Is corrosive and can cause burns. Handle with care.

-

Acids and Bases: Handle concentrated acids and bases with caution. The neutralization step in Part B is exothermic and should be performed slowly with cooling.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

-

Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

-

Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

- Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937-2940.

-

Wikipedia. (2023, November 28). Béchamp reduction. Retrieved from [Link]

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

- Nicolaou, K. C., & Sorensen, E. J. (1998). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved.

-

Elsevier. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

-

University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Retrieved from [Link]

-

Loughborough University Research Repository. (n.d.). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidative Cross-Coupling Processes Inspired by the Chan-Lam Reaction. Retrieved from [Link]

-

Chemguide. (n.d.). The preparation of phenylamine (aniline). Retrieved from [Link]

-

ChemBK. (2024, April 9). 5-bromo-2-fluoronitrobenzene. Retrieved from [Link]

-

Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

-

Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 1). 17.1: Nucleophilic aromatic substitution. Retrieved from [Link]

-

PMC. (2020, June 2). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. vapourtec.com [vapourtec.com]

- 4. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chembk.com [chembk.com]

Application Notes and Protocols for Cross-Coupling Reagents with 5-Bromo-2-(3,4-dimethylphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The molecule 5-Bromo-2-(3,4-dimethylphenoxy)aniline represents a highly valuable scaffold in medicinal chemistry and materials science. Its structure combines a diphenyl ether linkage, a common motif in biologically active compounds, with two key reactive sites: a primary aniline and an aryl bromide. This unique arrangement offers a powerful platform for the synthesis of diverse molecular architectures through strategic derivatization.

This comprehensive guide focuses on the palladium-catalyzed cross-coupling reactions at the C-Br bond of 5-Bromo-2-(3,4-dimethylphenoxy)aniline. These reactions are foundational in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[1][2] By leveraging these powerful transformations, researchers can systematically explore the structure-activity relationships (SAR) of novel compounds derived from this core, paving the way for the discovery of new therapeutics and functional materials.

This document provides detailed theoretical insights and actionable laboratory protocols for several key cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig Amination, and Stille couplings. The protocols are designed to be self-validating, with explanations for the role of each reagent and parameter, empowering researchers to not only execute these reactions but also to troubleshoot and optimize them for their specific needs.

The Foundation: The Palladium Catalytic Cycle

A fundamental understanding of the general mechanism of palladium-catalyzed cross-coupling reactions is crucial for successful experimentation.[3] The process is a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-Bromo-2-(3,4-dimethylphenoxy)aniline, forming a Pd(II) intermediate. This is often the rate-determining step in the cycle.[3]

-

Transmetalation: The organic group (R²) from the coupling partner (an organometallic reagent) is transferred to the palladium center, displacing the bromide.[2][5]

-

Reductive Elimination: The two organic fragments (the aniline derivative and R²) are coupled together, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[2]

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, celebrated for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[2][5] This reaction is ideal for synthesizing biaryl and vinyl-substituted aniline derivatives from 5-Bromo-2-(3,4-dimethylphenoxy)aniline.

Scientific Rationale

The choice of reagents is critical for a successful Suzuki coupling, especially with a potentially sterically hindered substrate.

-

Palladium Source: Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used, which are reduced in situ to the active Pd(0) species. For more challenging couplings, pre-formed Pd(0) complexes like Pd(PPh₃)₄ can be employed.

-

Ligand: The ligand stabilizes the palladium catalyst and modulates its reactivity. For sterically hindered aryl bromides, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[6][7]

-

Base: A base is required to activate the organoboron reagent, facilitating the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common choices. The choice of base can significantly impact the reaction outcome, with stronger bases sometimes required for less reactive boronic acids.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is frequently used to dissolve both the organic substrate and the inorganic base.[8]

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-(3,4-dimethylphenoxy)aniline

This protocol provides a robust starting point for the coupling with a generic arylboronic acid.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

| Reagent | M.W. | Amount (1 mmol scale) | Molar Eq. |

| 5-Bromo-2-(3,4-dimethylphenoxy)aniline | 308.20 | 308 mg | 1.0 |

| Arylboronic Acid | Variable | 1.2 mmol | 1.2 |

| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 |

| SPhos | 410.51 | 16.4 mg | 0.04 |

| K₂CO₃ | 138.21 | 276 mg | 2.0 |

| 1,4-Dioxane | - | 8 mL | - |

| Water | - | 2 mL | - |

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-Bromo-2-(3,4-dimethylphenoxy)aniline (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed 1,4-dioxane and water mixture (4:1 ratio) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of diaryl or alkyl-aryl amines.[9] This is particularly useful for modifying the aniline precursor with a diverse range of primary or secondary amines, amides, or carbamates.

Scientific Rationale

The success of a Buchwald-Hartwig amination is highly dependent on the catalyst system.

-

Palladium Source and Ligand: This reaction almost exclusively relies on bulky, electron-rich phosphine ligands. Ligands like XPhos, RuPhos, and BrettPhos are highly effective.[9][10] They facilitate both the oxidative addition and the crucial C-N reductive elimination step. Often, pre-formed palladium pre-catalysts that incorporate these ligands (e.g., XPhos Pd G3) are used for convenience and improved reactivity.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice.[10] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be used, especially if the substrate is sensitive to the strongly basic conditions of NaOtBu.[10][11]

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. The choice of solvent can influence the solubility of the base and the catalytic species.

Protocol: Buchwald-Hartwig Amination of 5-Bromo-2-(3,4-dimethylphenoxy)aniline

This protocol outlines a general procedure for coupling with a secondary amine.

Materials:

| Reagent | M.W. | Amount (1 mmol scale) | Molar Eq. |

| 5-Bromo-2-(3,4-dimethylphenoxy)aniline | 308.20 | 308 mg | 1.0 |

| Secondary Amine (e.g., Morpholine) | 87.12 | 105 mg (120 µL) | 1.2 |

| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 |

| XPhos | 476.61 | 19.1 mg | 0.04 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 |

| Anhydrous Toluene | - | 10 mL | - |

Procedure:

-

Reaction Setup: In a glovebox, add NaOtBu (1.4 eq) to an oven-dried Schlenk flask with a stir bar. In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) in a small amount of toluene. Add this catalyst solution to the flask.

-

Reagent Addition: Add 5-Bromo-2-(3,4-dimethylphenoxy)aniline (1.0 eq) and the secondary amine (1.2 eq) to the flask, followed by the remaining anhydrous toluene.

-

Reaction: Seal the flask, remove it from the glovebox, and heat in an oil bath at 100-110 °C.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

-

Purification: Filter, concentrate, and purify the residue by column chromatography.

Section 3: Stille Coupling for Versatile C-C Bond Formation

The Stille coupling utilizes organostannane reagents and is known for its excellent functional group tolerance and the stability of the organotin compounds.[12][13] It allows for the introduction of aryl, heteroaryl, vinyl, and alkynyl groups.

Scientific Rationale

While effective, the toxicity of organotin reagents necessitates careful handling.

-

Palladium Source and Ligand: Pd(PPh₃)₄ is a classic and effective catalyst for Stille couplings. Alternatively, a combination of a Pd(0) source like Pd₂(dba)₃ and a phosphine ligand such as P(o-tol)₃ or P(2-furyl)₃ can be used.

-

Organostannane Reagent: Tributyltin reagents (e.g., Aryl-Sn(Bu)₃) are common. The rate of transfer of the organic group from tin to palladium is typically: alkynyl > vinyl > aryl >> alkyl. This selectivity allows for the use of organostannanes with non-transferable alkyl groups.[14]

-

Additives: In some cases, a copper(I) salt (e.g., CuI) can be used as a co-catalyst to accelerate the transmetalation step.[14]

-

Solvent: Anhydrous, polar aprotic solvents like DMF, NMP, or dioxane are generally effective.

Protocol: Stille Coupling of 5-Bromo-2-(3,4-dimethylphenoxy)aniline

This is a representative protocol for coupling with an aryltributylstannane.

Materials:

| Reagent | M.W. | Amount (1 mmol scale) | Molar Eq. |

| 5-Bromo-2-(3,4-dimethylphenoxy)aniline | 308.20 | 308 mg | 1.0 |

| Aryltributylstannane | Variable | 1.1 mmol | 1.1 |

| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 |

| Anhydrous DMF | - | 10 mL | - |

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 5-Bromo-2-(3,4-dimethylphenoxy)aniline (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Reagent Addition: Add anhydrous, degassed DMF via syringe, followed by the aryltributylstannane reagent (1.1 eq).

-

Reaction: Heat the mixture to 90-100 °C with stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction. Dilute with ethyl acetate and wash several times with a saturated aqueous solution of KF (to precipitate tin salts) and then with brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.

Safety Note: Organostannanes are toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[12]

Conclusion and Future Directions

The palladium-catalyzed cross-coupling reactions detailed in this guide provide a powerful and versatile toolkit for the derivatization of 5-Bromo-2-(3,4-dimethylphenoxy)aniline. By systematically applying Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, researchers can efficiently generate libraries of novel compounds for screening in drug discovery and materials science programs. The principles and protocols outlined herein serve as a robust foundation for further exploration and optimization, enabling the synthesis of complex molecular architectures from this valuable starting material.

References

- Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.

- The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025, September 4). Chem.Info.

- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.

- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.

- Palladium catalyzed couplings. (n.d.). Lumen Learning.

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). The Nobel Prize.

- Buchwald–Hartwig amination. (n.d.). Wikipedia.

- Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). YouTube.

- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.

- The Stille Reaction. (n.d.). Chem 115 Myers.

- Application Notes and Protocols: Stille Coupling of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline with Organostannanes. (n.d.). Benchchem.

- Stille Coupling. (n.d.). OpenOChem Learn.

- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate.

- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate.

- Stille reaction. (n.d.). Wikipedia.

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). RSC Publishing.

Sources

- 1. jmcct.com [jmcct.com]

- 2. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 3. fiveable.me [fiveable.me]

- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 5. nobelprize.org [nobelprize.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes & Protocols: Strategic Solvent Selection for Dissolving 5-Bromo-2-(3,4-dimethylphenoxy)aniline

Abstract

The successful formulation and application of novel chemical entities in drug discovery and development are fundamentally dependent on understanding their physicochemical properties, chief among them being solubility. This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the strategic selection of an appropriate solvent system for 5-Bromo-2-(3,4-dimethylphenoxy)aniline. By analyzing the molecular structure, we predict this compound to be a lipophilic molecule with poor aqueous solubility, a common challenge in pharmaceutical development.[1] This guide eschews a rigid template, instead presenting a logical, tiered experimental workflow. It begins with a theoretical assessment and progresses through qualitative screening, quantitative analysis using the gold-standard shake-flask method, and finally, crucial stability assessments. The protocols herein are designed to be self-validating, providing not just procedural steps but the scientific rationale behind them, empowering researchers to make informed, data-driven decisions for downstream applications, from high-throughput screening assays to formulation development.

Physicochemical Profile of 5-Bromo-2-(3,4-dimethylphenoxy)aniline

A molecule's solubility is dictated by its structure. A thorough analysis of the functional groups within 5-Bromo-2-(3,4-dimethylphenoxy)aniline allows us to predict its behavior in various solvents and design an effective screening strategy.

-

Aniline Moiety (-NH₂): The primary amine group can act as a hydrogen bond donor and a weak acceptor. It also imparts a basic character, suggesting that solubility may be enhanced in acidic aqueous solutions through salt formation.

-

Aromatic Rings (Phenoxy & Aniline): The presence of two phenyl rings contributes significantly to the molecule's non-polar surface area and potential for π-π stacking interactions, favoring solubility in non-polar or aromatic solvents.

-

Ether Linkage (-O-): The phenoxy ether bond introduces a polar element and a hydrogen bond acceptor site, potentially improving solubility in moderately polar solvents.

-

Bromo Substituent (-Br): The bromine atom increases the molecular weight and overall lipophilicity (hydrophobicity) of the compound.

-

Dimethyl Groups (-CH₃): These alkyl groups further enhance the lipophilic character of the molecule.

Caption: Key functional groups influencing the solubility of the target molecule.

A Tiered Workflow for Rational Solvent Selection

We advocate for a multi-step approach that efficiently narrows the field of potential solvents from a broad screen to an optimized, validated choice. This workflow conserves valuable compound and ensures the final solvent selection is robust and appropriate for the intended application.

Caption: A systematic, three-tiered workflow for solvent selection.

Tier 1: Preliminary Qualitative Solubility Assessment

Objective: To rapidly and efficiently identify a shortlist of promising solvents from a broad panel representing different polarity classes. This minimizes the time and compound required for more rigorous quantitative testing.

Rationale: By testing solvents with diverse properties (e.g., polarity, hydrogen bonding capability), we can quickly understand the primary intermolecular forces that govern the compound's dissolution. For aromatic amines, solvents like methanol, 2-propanol, dioxane, and tetrahydrofuran are often effective.[2] Dimethyl sulfoxide (DMSO) is a powerful organic solvent frequently used for creating stock solutions for biological assays.[3][4]

Materials:

-

5-Bromo-2-(3,4-dimethylphenoxy)aniline

-

Vials (e.g., 1.5 mL glass vials)

-

Microbalance

-

Vortex mixer

-

Panel of solvents (see Table 1)

Protocol:

-

Preparation: Weigh approximately 1-2 mg of the compound into individual, labeled vials.

-

Solvent Addition: Add an initial aliquot of 100 µL of a selected solvent to the first vial.

-

Mixing: Cap the vial securely and vortex vigorously for 60 seconds.

-

Visual Inspection: Observe the solution against a contrasting background. Note if the solid has completely dissolved, partially dissolved, or remains as a suspension.

-

Incremental Addition: If the solid is not fully dissolved, add another 100 µL of the solvent and repeat step 3. Continue this process up to a total volume of 1 mL.

-

Categorization: Classify the solubility in each solvent as 'Soluble' (>2 mg/mL), 'Partially Soluble' (dissolves to some extent), or 'Insoluble' (<0.1 mg/mL).

-

Documentation: Record all observations meticulously. Repeat for all solvents in the screening panel.

Table 1: Recommended Solvents for Initial Screening

| Solvent | Class | Polarity (Dielectric Constant) | Rationale for Inclusion |

|---|---|---|---|

| Water | Polar Protic | 80.1 | Establishes aqueous insolubility baseline. |

| Methanol | Polar Protic | 32.7 | Polar protic solvent, effective for many aromatic amines.[2] |

| Ethanol | Polar Protic | 24.5 | Similar to methanol but slightly less polar. |

| Isopropanol | Polar Protic | 19.9 | Common alcohol with intermediate polarity. |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Dipolar aprotic solvent, common in chromatography. |

| Dimethyl Sulfoxide (DMSO) | Polar Aproti | 46.7 | High-power solvent, standard for biological screening stocks.[4] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 38.3 | Strong polar aprotic solvent. |

| Acetone | Polar Aprotic | 20.7 | Common ketone with moderate polarity. |

| Dichloromethane (DCM) | Non-Polar | 9.1 | Chlorinated solvent for less polar compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Cyclic ether, good for moderately polar compounds.[2] |

| Ethyl Acetate (EtOAc) | Moderately Polar | 6.0 | Common ester solvent, often used in chromatography.[5] |

| Toluene | Non-Polar | 2.4 | Aromatic solvent, may interact favorably with phenyl rings. |

| Heptane/Hexane | Non-Polar | 1.9 | Aliphatic non-polar solvent, establishes non-polar baseline. |

Tier 2: Quantitative Thermodynamic Solubility Determination

Objective: To determine the precise saturation solubility of the compound in the most promising solvents identified in Tier 1.

Rationale: The shake-flask method is the universally accepted gold-standard for measuring thermodynamic equilibrium solubility.[6] It ensures that the solution has reached a true equilibrium between the dissolved and undissolved states, providing a definitive solubility value under specific conditions (e.g., temperature). This data is critical for preparing stock solutions of known concentrations and for formulation development.

Materials:

-

Shortlisted solvents from Tier 1

-

Incubator shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Calibrated analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

Protocol:

-

Prepare Supersaturated Solution: Add an excess amount of 5-Bromo-2-(3,4-dimethylphenoxy)aniline to a known volume of the chosen solvent in a sealed vial. "Excess" means enough solid remains visible after initial mixing.

-

Equilibration: Place the vials in an incubator shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24-48 hours.[6] Saturation is confirmed by the persistent presence of undissolved solid.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully separate the saturated supernatant by either centrifuging the vial and collecting the liquid or by filtering it through a chemical-resistant syringe filter.

-

Sample Preparation for Analysis: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (often the mobile phase for HPLC or the pure solvent for UV-Vis) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis method against a standard calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.

Table 2: Template for Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |

|---|---|---|---|---|

| DMSO | 25 | [Experimental Value] | [Calculated Value] | Clear, colorless solution. |

| THF | 25 | [Experimental Value] | [Calculated Value] | Clear, colorless solution. |

| Methanol | 25 | [Experimental Value] | [Calculated Value] | Some heating may be required initially. |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | Slower dissolution rate observed. |

Tier 3: Solution Stability Assessment

Objective: To ensure that the compound does not degrade when stored in the selected solvent, which is critical for the validity of any experimental data generated using the solution.

Rationale: Compound instability in a stock solution can lead to erroneous results in biological assays or chemical reactions. Stability testing is a cornerstone of drug development, with guidelines established to ensure product quality over time.[7][8] This protocol provides a streamlined approach for early-stage development, assessing stability under both ambient and accelerated (elevated temperature) conditions.[9][10]

Materials:

-

Top 2-3 solvent candidates from Tier 2

-

HPLC system with a stability-indicating method

-

Incubators or ovens set to required temperatures (e.g., 25°C and 40°C)

-

Amber glass vials to protect from light

Protocol:

-

Prepare Stock Solutions: Prepare stock solutions of 5-Bromo-2-(3,4-dimethylphenoxy)aniline in the top candidate solvents at a relevant concentration (e.g., 10 mM).

-

Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each solution by HPLC to determine the initial purity. This serves as the baseline (100% purity).

-

Incubation: Aliquot the remaining stock solutions into multiple sealed, amber vials. Store one set of vials at room temperature (25°C) and another set under accelerated conditions (40°C).

-

Time-Point Analysis: At specified time points (e.g., 4, 8, 24, and 48 hours), remove one vial from each temperature condition. Allow the heated samples to cool to room temperature.

-

HPLC Analysis: Analyze each sample by HPLC. Record the peak area of the parent compound and any new peaks that appear, which may indicate degradation products.

-

Data Evaluation: Calculate the remaining percentage of the parent compound at each time point relative to the T=0 sample. A solution is generally considered stable if the purity remains >95% under the tested conditions.

Table 3: Template for Solution Stability Data (% Purity Remaining)

| Solvent | Concentration | Time Point | Purity at 25°C (%) | Purity at 40°C (%) | Notes on Degradants |

|---|---|---|---|---|---|

| DMSO | 10 mM | 0 hr | 100.0 | 100.0 | N/A |

| 24 hr | [Experimental Value] | [Experimental Value] | [e.g., No new peaks] | ||

| 48 hr | [Experimental Value] | [Experimental Value] | [e.g., No new peaks] | ||

| THF | 10 mM | 0 hr | 100.0 | 100.0 | N/A |

| 24 hr | [Experimental Value] | [Experimental Value] | [e.g., Minor peak at RRT 0.8] |

| | | 48 hr | [Experimental Value] | [Experimental Value] | [e.g., Peak at RRT 0.8 increases] |

Final Solvent Selection

The optimal solvent is one that provides the required solubility for the intended application while ensuring the compound remains stable for the duration of its use.

-

For High-Throughput Screening (HTS): DMSO is often the preferred choice due to its high solubilizing power and miscibility with aqueous assay buffers.[4] The stability data is critical here.

-

For Chemical Synthesis: A solvent like THF, Dioxane, or Toluene might be chosen based not only on solubility but also on its boiling point and inertness to the reaction conditions.

-

For Formulation: A solvent with low toxicity and high solubilizing capacity, such as ethanol or a specific co-solvent mixture, would be prioritized.

By systematically applying this tiered approach, researchers can confidently select and validate a solvent system for 5-Bromo-2-(3,4-dimethylphenoxy)aniline, ensuring the integrity and reproducibility of their subsequent scientific work.

References

- Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Gattefossé. (2020, August 31). Measuring saturation solubility of actives in solid and semi-solid lipid excipients. YouTube.

- Chemcess. (2025, September 22). Production Of Aromatic Amines.

- PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Sciencemadness.org. (2017, October 7). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?.

- Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials.

- KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis.

- National Institutes of Health (NIH). (n.d.). Regulatory Knowledge Guide for Small Molecules.

- Ovid. (2014, December 23). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test.

- Avomeen. (2019, October 2). Biologics vs. Small Molecules, What's the Difference for Stability Testing?.

- LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview.

- SpringerLink. (2023, February 23). Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemcess.com [chemcess.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. ovid.com [ovid.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. seed.nih.gov [seed.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. pharmtech.com [pharmtech.com]

- 10. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]

Technical Support Center: Solubility Optimization for 5-Bromo-2-(3,4-dimethylphenoxy)aniline in DMSO

Prepared by the Senior Application Scientist Team